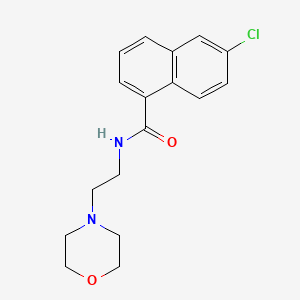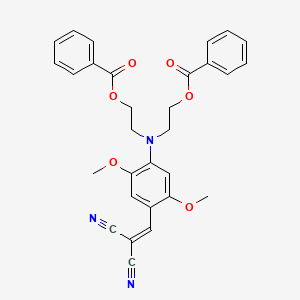
Propanedinitrile, ((4-(bis(2-(benzoyloxy)ethyl)amino)-2,5-dimethoxyphenyl)methylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedinitrile, ((4-(bis(2-(benzoyloxy)ethyl)amino)-2,5-dimethoxyphenyl)methylene)- is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple functional groups, including nitrile, benzoyloxy, and dimethoxyphenyl groups. It is used in various scientific research applications, particularly in the fields of organic electronics and photovoltaics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, ((4-(bis(2-(benzoyloxy)ethyl)amino)-2,5-dimethoxyphenyl)methylene)- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(bis(2-(benzoyloxy)ethyl)amino)-2,5-dimethoxybenzaldehyde with malononitrile under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Propanedinitrile, ((4-(bis(2-(benzoyloxy)ethyl)amino)-2,5-dimethoxyphenyl)methylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyloxy and dimethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Propanedinitrile, ((4-(bis(2-(benzoyloxy)ethyl)amino)-2,5-dimethoxyphenyl)methylene)- is widely used in scientific research due to its unique properties. Some of its applications include:
Organic Electronics: The compound is used in the fabrication of organic solar cells and organic light-emitting diodes (OLEDs) due to its excellent electron-donating and accepting properties.
Photovoltaics: It is employed in the development of high-efficiency photovoltaic cells, contributing to advancements in renewable energy technologies.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Mecanismo De Acción
The mechanism of action of Propanedinitrile, ((4-(bis(2-(benzoyloxy)ethyl)amino)-2,5-dimethoxyphenyl)methylene)- involves its interaction with specific molecular targets and pathways. In organic electronics, the compound acts as a donor-acceptor molecule, facilitating the transfer of electrons and enhancing the efficiency of electronic devices . In medicinal applications, it may interact with cellular receptors and enzymes, modulating biological pathways to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
Malononitrile: A simpler nitrile compound used in various organic syntheses.
2-((7-{4-[N,N-Bis(4-methylphenyl)amino]phenyl}-2,1,3-benzothiadiazol-4-yl)methylene)propanedinitrile: Another donor-acceptor molecule used in organic electronics.
Uniqueness
Propanedinitrile, ((4-(bis(2-(benzoyloxy)ethyl)amino)-2,5-dimethoxyphenyl)methylene)- stands out due to its complex structure, which imparts unique electronic properties. Its combination of benzoyloxy and dimethoxyphenyl groups enhances its stability and reactivity, making it a valuable compound in advanced scientific research.
Propiedades
Número CAS |
34367-96-9 |
|---|---|
Fórmula molecular |
C30H27N3O6 |
Peso molecular |
525.6 g/mol |
Nombre IUPAC |
2-[N-(2-benzoyloxyethyl)-4-(2,2-dicyanoethenyl)-2,5-dimethoxyanilino]ethyl benzoate |
InChI |
InChI=1S/C30H27N3O6/c1-36-27-19-26(28(37-2)18-25(27)17-22(20-31)21-32)33(13-15-38-29(34)23-9-5-3-6-10-23)14-16-39-30(35)24-11-7-4-8-12-24/h3-12,17-19H,13-16H2,1-2H3 |
Clave InChI |
BPRVMUCSZMWSKC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1C=C(C#N)C#N)OC)N(CCOC(=O)C2=CC=CC=C2)CCOC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


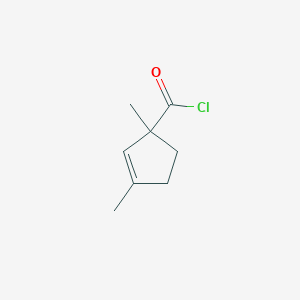
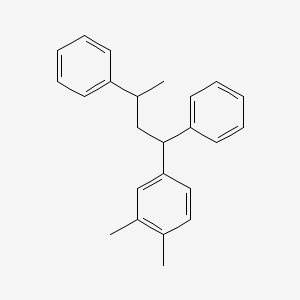
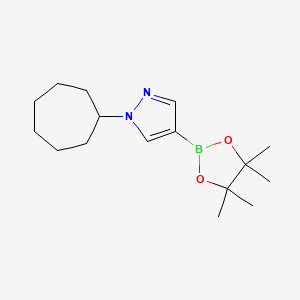
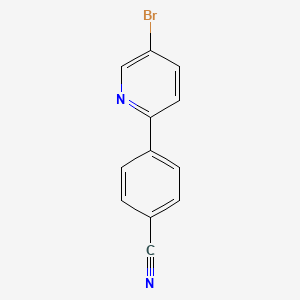
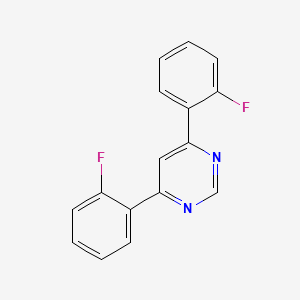
![Methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate](/img/structure/B13968015.png)
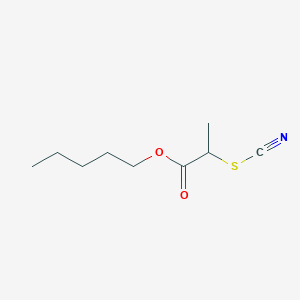

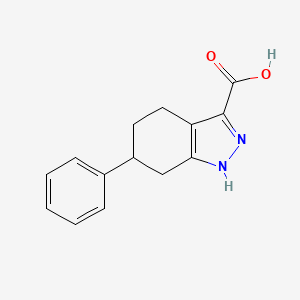
![3-Chloro-N-(5-nitro-2-thiazolyl)benzo[b]thiophene-2-carboxamide](/img/structure/B13968025.png)
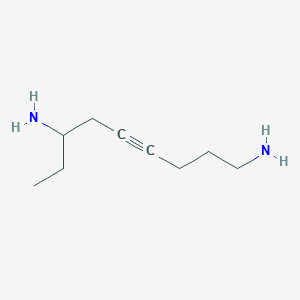
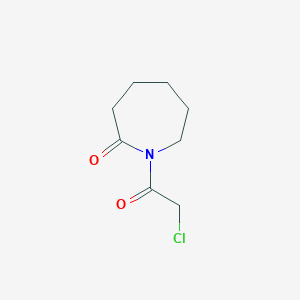
![1-(1,6-Diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13968039.png)
